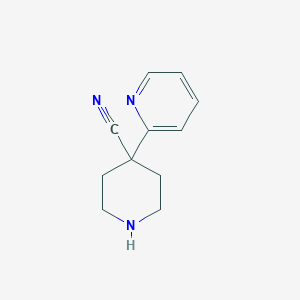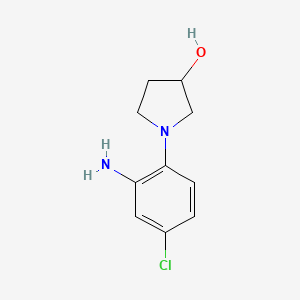
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol
Overview
Description
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol (ACPP) is a secondary amine-containing compound with potential applications in the synthesis of a variety of drugs and other biologically active compounds. ACPP has been studied extensively in the laboratory and has been found to possess a range of properties that make it attractive for use in drug synthesis and research.
Scientific Research Applications
Antimicrobial Activity
“1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” may exhibit antimicrobial properties due to its structural similarity to other chlorophenyl compounds. For instance, derivatives of chlorophenyl have been shown to possess antibacterial activity against various bacterial strains . The presence of the amino group and the pyrrolidinol moiety could potentially enhance this activity, making it a candidate for developing new antimicrobial agents.
Antitumor and Cytotoxic Activity
Compounds with a chlorophenyl group, such as thiazole derivatives, have been reported to demonstrate potent effects on human tumor cell lines . The unique structure of “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” could be explored for its antitumor and cytotoxic potential, possibly leading to the development of new cancer therapies.
Neuroprotective Applications
The pyrrolidinol part of the molecule suggests potential neuroprotective properties. Pyrrolidine derivatives are known for their role in the synthesis of neurotransmitters like acetylcholine . This could imply that “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” might be useful in research related to neurodegenerative diseases and cognitive disorders.
Anti-inflammatory Properties
Chlorophenyl compounds have been associated with anti-inflammatory activity . The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of many diseases, including arthritis and asthma.
Analgesic Potential
The structural features of “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” suggest it might have analgesic properties. Similar structures have been found to exhibit pain-relieving effects . Research into this application could lead to the development of new pain management medications.
Anticonvulsant Effects
Given the presence of the pyrrolidinol group, there is a possibility that “1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol” could serve as a lead compound in the development of anticonvulsant drugs. Pyrrolidine derivatives have been studied for their potential to prevent seizures .
properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNVZKXADLERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




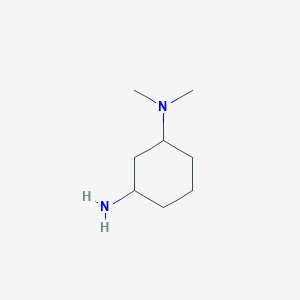

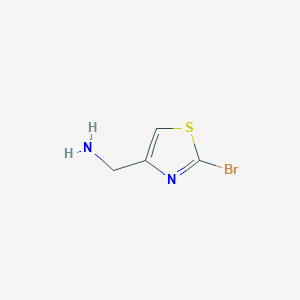
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
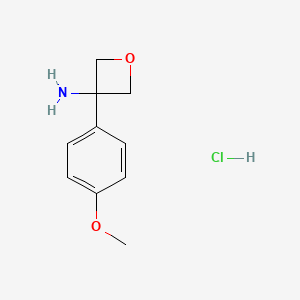
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
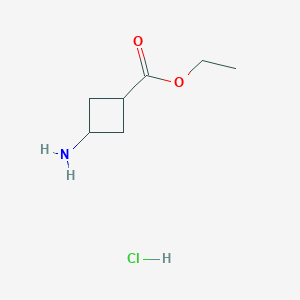

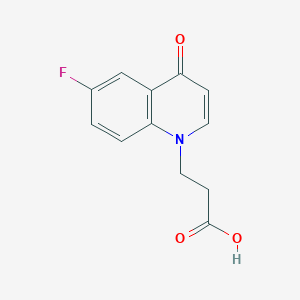

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
